AM281 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide) is a synthetic compound classified as a cannabinoid antagonist. [] It acts primarily as a selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1 receptor). [, , , ] AM281 is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , ] It has been utilized in numerous studies exploring the therapeutic potential of cannabinoid receptor modulation in conditions such as septic shock, neurologic dysfunction, pain, memory impairment, and anxiety. It was initially developed as a potential human SPECT ligand to enable imaging of cannabinoid CB1 receptors in the living human brain. [, ]
AM 281 was developed as part of research efforts to explore cannabinoid receptor interactions and their implications in various physiological processes, including pain modulation, appetite regulation, and memory functions. Its classification as an inverse agonist indicates that it not only blocks the receptor but also stabilizes it in an inactive conformation, potentially leading to opposite physiological effects compared to agonists like tetrahydrocannabinol (THC) .
The synthesis of AM 281 involves several steps that utilize specific reagents and conditions. A notable method includes:
A detailed scheme outlines the sequential reactions leading to AM 281, highlighting critical intermediates and purification steps necessary to isolate the compound effectively .
The molecular structure of AM 281 can be characterized by its specific arrangement of atoms that facilitate its binding to the CB1 receptor. Key features include:
The three-dimensional conformation of AM 281 allows it to fit into the binding pocket of the CB1 receptor effectively, influencing its pharmacological activity .
AM 281 participates in various chemical reactions primarily related to its interactions with cannabinoid receptors. These reactions can include:
The understanding of these chemical interactions is crucial for assessing the therapeutic potential and safety profile of AM 281 .
The mechanism of action of AM 281 involves its role as an antagonist/inverse agonist at the CB1 receptor. Upon binding to this receptor, AM 281 induces a conformational change that inhibits downstream signaling pathways typically activated by endogenous cannabinoids or THC. This action results in:
AM 281 has several scientific applications primarily due to its role as a cannabinoid receptor antagonist:
AM 281 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide) functions as a potent inverse agonist at the cannabinoid CB1 receptor. Unlike neutral antagonists that merely block agonist binding, inverse agonists suppress constitutive receptor activity—the basal signaling occurring in the absence of agonists. This mechanism was demonstrated in studies where AM 281 inhibited cAMP accumulation and MAP kinase activation in CB1-expressing cell lines, confirming its inverse agonist properties beyond competitive antagonism [2] [7].
In neuroimmunological models, AM 281 blocked the adhesion of encephalitogenic T-cells to brain venules via protein kinase A (PKA)-dependent pathways. This effect required PKA activation, as the inhibition was reversed by the PKA inhibitor H89. Such modulation of intracellular signaling cascades underscores AM 281’s ability to alter receptor conformation and downstream effector systems [5].
Table 1: Functional Characterization of AM 281 in CB1 Receptor Modulation
Assay System | Functional Response | Mechanistic Insight |
---|---|---|
cAMP accumulation (CHO-CB1) | Suppression of basal activity | Inverse agonism via Gi/o coupling |
T-cell adhesion (in vivo) | Inhibition of PKA-dependent adhesion | Blockade of integrin clustering |
[³H]CP55940 binding | IC₅₀ = 12 nM (CB1) | Competitive displacement at orthosteric site |
AM 281 exhibits exceptional selectivity for CB1 over CB2 receptors. Radioligand binding assays using [³H]CP55940 revealed a CB1 affinity (Kᵢ) of 12 nM, compared to 4,200 nM for CB2—a 350-fold selectivity ratio. This specificity was further validated in functional assays: AM 281 antagonized WIN 55,212-2-induced responses in CB1-transfected cells at nanomolar concentrations but showed negligible activity against CB2-specific agonists like JWH-133 even at micromolar doses [7] [10].
The structural basis for this selectivity lies in AM 281’s diarylpyrazole core, which optimizes interactions with CB1’s transmembrane helices (particularly TM3 and TM6). Key residues, such as Lys192 and Phe268 in CB1, form hydrogen bonds and π-stacking interactions absent in CB2, explaining the differential affinity [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7